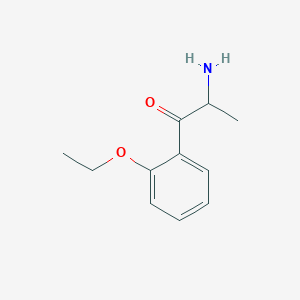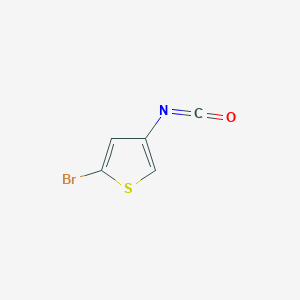
2-Bromo-4-isocyanatothiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-isocyanatothiophene: (CAS No. 1373346-87-2) is a chemical compound with the molecular formula C5H2BrNOS. It belongs to the class of isocyanatothiophenes and contains a bromine atom and an isocyanate functional group. The compound’s linear structure formula is as follows:
C5H2BrNOS
Preparation Methods
Synthetic Routes: The synthetic preparation of 2-Bromo-4-isocyanatothiophene involves introducing the isocyanate group onto the thiophene ring. While specific literature procedures may vary, a common synthetic route is through bromination of 2-isocyanatothiophene. The bromination can occur using bromine or a brominating agent.
Reaction Conditions: The reaction conditions for the bromination step typically involve a solvent (such as chloroform or dichloromethane) and a suitable brominating reagent (e.g., N-bromosuccinimide). The reaction is carried out under controlled temperature and light conditions.
Industrial Production Methods: Industrial-scale production methods for this compound are not widely documented. research laboratories often synthesize it for specific applications.
Chemical Reactions Analysis
Reactivity: 2-Bromo-4-isocyanatothiophene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles (e.g., amines, alcohols, or thiols).
Oxidation and Reduction Reactions: The thiophene ring can participate in redox processes.
Isocyanate Reactions: The isocyanate group can react with nucleophiles to form ureas or carbamates.
Bromination: N-bromosuccinimide (NBS) in a solvent like chloroform.
Substitution: Various nucleophiles (e.g., amines, alcohols).
Reduction: Lithium aluminum hydride (LiAlH).
Isocyanate Reactions: Alcohols, amines, or other nucleophiles.
Major Products: The major products depend on the specific reaction conditions and the substituents introduced. For example, substitution with an amine could yield an amino-substituted derivative.
Scientific Research Applications
2-Bromo-4-isocyanatothiophene finds applications in:
Materials Chemistry: As a building block for functional materials.
Organic Synthesis: For creating novel compounds.
Surface Modification: In surface chemistry and coatings.
Mechanism of Action
The exact mechanism of action for 2-Bromo-4-isocyanatothiophene’s effects is context-dependent. It may interact with specific molecular targets or participate in chemical reactions relevant to its applications.
Comparison with Similar Compounds
While detailed comparisons are scarce, 2-Bromo-4-isocyanatothiophene’s uniqueness lies in its combination of bromine and isocyanate functionalities. Similar compounds include other isocyanatothiophenes and related heterocycles.
Remember that safety precautions should be followed when handling this compound . Its toxicological properties warrant careful handling and disposal.
Properties
Molecular Formula |
C5H2BrNOS |
|---|---|
Molecular Weight |
204.05 g/mol |
IUPAC Name |
2-bromo-4-isocyanatothiophene |
InChI |
InChI=1S/C5H2BrNOS/c6-5-1-4(2-9-5)7-3-8/h1-2H |
InChI Key |
LSFGUWGTVWQHCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=C1N=C=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




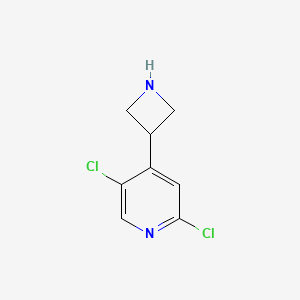
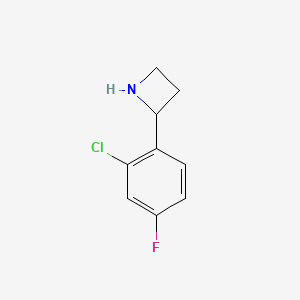
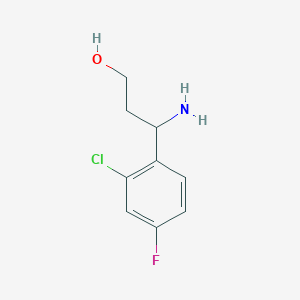
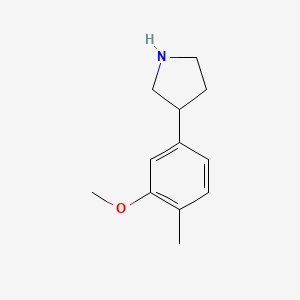
![4,4-Dimethyl-1-oxaspiro[2.5]octane](/img/structure/B13525161.png)
![Tert-butyl 3-[2-(ethoxycarbonyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]azetidine-1-carboxylate](/img/structure/B13525165.png)


![1-[4-(1-methyl-3,4-dihydro-1H-2-benzopyran-1-carbonyl)-1,4-oxazepan-2-yl]methanamine hydrochloride](/img/structure/B13525169.png)
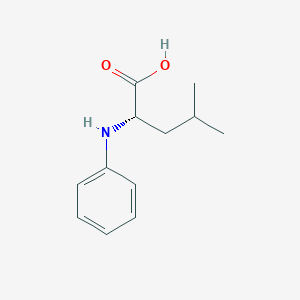
![1-oxo-1H,2H,3H-pyrrolo[3,4-c]pyridine-4-carboxylic acid hydrochloride](/img/structure/B13525188.png)
